molecular formula C22H21N3O5 B2972477 N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide CAS No. 1286707-24-1

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide

Cat. No. B2972477
CAS RN: 1286707-24-1
M. Wt: 407.426
InChI Key: NUAPHANXZHEFEX-UHFFFAOYSA-N
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Description

“N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide” is a complex organic compound. It is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . This compound has been used as a starting material for the synthesis of more complex isoquinolines .


Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of this compound is characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy . The preliminary structure–activity relationship (SAR) of the test compounds and docking studies were performed to examine their putative binding with HIV-RT .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization . These reactions lead to the formation of the tetrahydroisoquinoline core .

Scientific Research Applications

Synthesis of Other Compounds

This compound can be used as a building block in the synthesis of other complex molecules . For example, it can be used in the synthesis of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives .

Medicinal Chemistry

The compound is widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity, they are employed in medicinal chemistry . They have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .

Anti-Inflammatory Applications

The compound can be used in the development of anti-inflammatory drugs . This is due to its ability to inhibit certain enzymes that are involved in the inflammatory response .

Anti-Viral Applications

The compound has potential anti-viral applications . It can be used in the development of drugs that inhibit the replication of certain viruses .

Anti-Fungal Applications

The compound also has potential anti-fungal applications . It can inhibit the growth of certain types of fungi, making it a potential candidate for the development of anti-fungal drugs .

Anti-Cancer Applications

The compound has potential anti-cancer applications . It can inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of anti-cancer drugs .

Treatment of Parkinson’s Disease

The compound can be used in the treatment of Parkinson’s disease . It behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

Influenza Virus Inhibitor

The compound can be used as an influenza virus polymeraze acidic (PA) endonuclease domain inhibitor . This makes it a potential candidate for the development of drugs to treat influenza .

properties

IUPAC Name

N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-oxazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-28-18-10-15-8-9-25(12-16(15)11-19(18)29-2)21(27)17-13-30-22(23-17)24-20(26)14-6-4-3-5-7-14/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAPHANXZHEFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxazol-2-yl)benzamide

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